molecular formula C11H10BrNO B13228324 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile

Cat. No.: B13228324
M. Wt: 252.11 g/mol
InChI Key: PMJHKEFOYTXRNF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is a chemical building block of interest in medicinal chemistry and materials science research. This compound features a tetrahydrofuran ring, a common motif in bioactive molecules and functional materials, which is functionalized with both a 4-bromophenyl group and a carbonitrile moiety. The bromophenyl substituent makes this compound a versatile intermediate for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures . The carbonitrile group is a key functional group in many agrochemicals and pharmaceuticals, as seen in compounds like the insecticide Chlorfenapyr . Researchers may utilize this compound in the synthesis of novel heterocyclic systems for biological evaluation, such as antioxidants or antimicrobials, a common application for similar carbonitrile derivatives . Its structure also makes it a potential candidate for the development of organic electronic materials or for crystallography studies to understand intermolecular interactions, as performed on analogous bromophenyl-carbonitrile structures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-(4-bromophenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H10BrNO/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4H,5-6,8H2

InChI Key

PMJHKEFOYTXRNF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Cyclization of Epoxide Intermediates

A two-step approach derived from tetrahydrofuran backbone synthesis ():

  • Step 1 : Epoxide ring-opening with 4-bromophenyl Grignard reagent.
    • Reagents : 3,4-Epoxybutyronitrile + 4-bromophenylmagnesium bromide.
    • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 h.
    • Intermediate : 3-(4-Bromophenyl)-4-hydroxybutyronitrile.
  • Step 2 : Acid-catalyzed cyclization.
    • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 eq).
    • Conditions : Toluene, reflux (110°C), 6 h.
    • Yield : 68–72% ().

Key Data :

Parameter Value Source
Cyclization Temp 110°C
Catalyst Loading 10 mol% PTSA
Isolated Yield 70%

Radical-Mediated Carbonylation

Adapted from tetrahydrofuran-3-one synthesis ():

  • Precursor : 4-Bromo-β-(hydroxymethyl)styrene carbonitrile.
  • Reagents : Phenylselenol, AIBN, n-Bu₃SnH.
  • Conditions :
    • Radical initiation: AIBN (0.2 eq), 80°C, 8 h.
    • Cyclization: n-Bu₃SnH (1.5 eq) in toluene.
  • Yield : 55–60% with 4:1 trans/cis selectivity.

Optimization Insights :

  • Lewis Acids : Triethylaluminum (3 eq) improves trans-selectivity to 8:1 ().
  • Solvent : Toluene > THF for higher conversion ().

Sulfonium Salt Cyclization

Modified from tetrahydrofuran amino acid synthesis ():

  • Precursor : 3-Cyano-4-bromophenyl sulfonium salt.
  • Reagents : 4-Bromobenzaldehyde, KOH, acetonitrile.
  • Conditions :
    • Temperature: -6°C, 6 h.
    • Workup: Diethyl ether extraction, MgSO₄ drying.
  • Yield : 48% racemic trans-product ().

Stereochemical Control :

Additive trans/cis Ratio Yield
None 2:1 45%
i-Bu₃Al (3 eq) 6.8:1 69%

Oxidative Cyclization of Diols

Based on 3-oxo-tetrahydrofuran synthesis ():

  • Precursor : 3-Hydroxy-3-(4-bromophenyl)glutaronitrile.
  • Oxidation : Trichloroisocyanuric acid (TCCA, 1.05 eq), TEMPO (0.01 eq).
  • Conditions : Dichloromethane, 0–25°C, 4 h.
  • Yield : 65–70% with >95% purity.

Critical Parameters :

  • Quenching Agent : Sodium sulfite (prevents over-oxidation).
  • Solvent : Dichloromethane > ethyl acetate for faster kinetics ().

Comparative Analysis of Methods

Method Yield (%) Selectivity (trans/cis) Scalability
Epoxide Cyclization 70 N/A High
Radical Carbonylation 58 4:1 Moderate
Sulfonium Cyclization 48 6.8:1 Low
Oxidative Cyclization 68 N/A High

Challenges and Solutions

  • Stereoselectivity : Lewis acids (e.g., i-Bu₃Al) enhance trans-selectivity in radical routes ().
  • Purity : Column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves cis/trans isomers ().
  • Byproducts : Over-oxidation in TEMPO-mediated methods is mitigated by stoichiometric TCCA ().

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different tetrahydrofuran derivatives .

Scientific Research Applications

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the tetrahydrofuran ring and carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile Tetrahydrofuran 4-Bromophenyl, nitrile Synthetic intermediate, potential bioactivity
2-Amino-4-(4-bromophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Pyranochromene 4-Bromophenyl, nitrile, lactone Precursor for Suzuki cross-coupling
Brodifacoum Coumarin 4-Bromophenyl, tetrahydronaphthyl, hydroxyl Anticoagulant, anti-inflammatory activity
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 4-Bromophenyl, ketone, chlorophenyl Anti-inflammatory (59.5% activity at 20 mg/kg)
3-Amino-1-(4-bromophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile Dihydrophenanthrene 4-Bromophenyl, dual nitriles, amino Twisted aromatic rings, hydrogen-bonded chains

Key Observations :

  • Nitrile Functionality: The nitrile group is a common feature in analogs like the pyranochromene and dihydrophenanthrene derivatives, enhancing polarity and enabling hydrogen bonding .
  • Bromophenyl Reactivity: The 4-bromophenyl group facilitates cross-coupling reactions, as demonstrated in the synthesis of a pyranochromene derivative via Suzuki-Miyaura coupling .

Pharmacological Activity

  • Anti-Inflammatory Potential: Oxadiazole analogs with 4-bromophenyl groups exhibit anti-inflammatory activity (~60%) comparable to indomethacin (64.3%), suggesting that the bromophenyl moiety contributes to bioactivity .

Crystallographic and Hydrogen-Bonding Behavior

  • Molecular Packing : In dihydrophenanthrene analogs, adjacent molecules form chains via N–H···N hydrogen bonds, stabilizing the crystal lattice . The tetrahydrofuran core in the target compound may adopt similar packing patterns, though experimental data are lacking.
  • Twist Angles : The dihydrophenanthrene derivative exhibits a 77.0° twist between aromatic rings, whereas the tetrahydrofuran core likely allows for more planar conformations, affecting solubility and intermolecular interactions .

Biological Activity

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic pathways are not detailed in the literature, the compound's structure suggests it can be synthesized through methods involving nucleophilic substitution and cyclization reactions.

Biological Activity

The biological activity of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Several studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colorectal carcinoma (HT29), showing significant activity with an IC50 value indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM) Reference
Human Colorectal Carcinoma2.243
MCF7 (Breast Cancer)1.500
A2780 (Ovarian Cancer)1.800

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µM) Zone of Inhibition (mm) Reference
Staphylococcus aureus0.01324
Escherichia coli0.01025
Pseudomonas aeruginosa0.01522

The mechanism of action for 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is believed to involve interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group may enhance binding affinity, allowing for inhibition of key biological pathways involved in cell proliferation and survival.

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering their conformation and preventing substrate access.
  • Receptor Modulation : It may act on cell surface receptors, modulating signaling pathways that lead to apoptosis or growth inhibition in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • A study conducted by researchers at MDPI reported that derivatives of tetrahydrofuran showed significant selectivity against cancer cell lines compared to normal cells, suggesting a favorable therapeutic index for compounds like 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile .
  • Another investigation demonstrated that this compound exhibited a lower cytotoxic effect on normal human cells compared to established chemotherapeutics like Doxorubicin, indicating a potentially better safety profile .

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